molecular formula C16H9BrF3NO B3186000 4-Bromo-2-phenyl-8-trifluoromethoxyquinoline CAS No. 1189107-67-2

4-Bromo-2-phenyl-8-trifluoromethoxyquinoline

Cat. No. B3186000
CAS RN: 1189107-67-2
M. Wt: 368.15 g/mol
InChI Key: LTWPKGBUVJGUGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-2-phenyl-8-trifluoromethoxyquinoline is a chemical compound used for experimental and research purposes . It has a molecular formula of C16H9BrF3NO and a molecular weight of 368.15 .


Molecular Structure Analysis

The molecular structure of 4-Bromo-2-phenyl-8-trifluoromethoxyquinoline consists of a quinoline core, which is a heterocyclic aromatic organic compound. It has a bromine atom at the 4th position, a phenyl group at the 2nd position, and a trifluoromethoxy group at the 8th position .

Safety and Hazards

According to the safety data sheet, 4-Bromo-2-phenyl-8-trifluoromethoxyquinoline may cause skin irritation, serious eye irritation, and respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

The future directions of research and applications involving 4-Bromo-2-phenyl-8-trifluoromethoxyquinoline are not specified in the search results. As it is offered for experimental and research use , it’s likely that its potential uses and benefits are still being explored.

properties

CAS RN

1189107-67-2

Product Name

4-Bromo-2-phenyl-8-trifluoromethoxyquinoline

Molecular Formula

C16H9BrF3NO

Molecular Weight

368.15 g/mol

IUPAC Name

4-bromo-2-phenyl-8-(trifluoromethoxy)quinoline

InChI

InChI=1S/C16H9BrF3NO/c17-12-9-13(10-5-2-1-3-6-10)21-15-11(12)7-4-8-14(15)22-16(18,19)20/h1-9H

InChI Key

LTWPKGBUVJGUGD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC3=C(C=CC=C3OC(F)(F)F)C(=C2)Br

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=CC=C3OC(F)(F)F)C(=C2)Br

Origin of Product

United States

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